molecular formula C27H25ClN2O B4267799 6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide

6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide

Cat. No.: B4267799
M. Wt: 429.0 g/mol
InChI Key: XDWAPXLQIGOAJP-UHFFFAOYSA-N
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Description

6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro substituent at the 6-position.

    Substitution Reactions: The 2-position of the quinoline core is substituted with the 2,4-dimethylphenyl group through a Friedel-Crafts alkylation reaction using aluminum chloride (AlCl3) as a catalyst.

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted quinoline with 4-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group at the 6-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acids.

    Reduction: Formation of quinolinecarbinols.

    Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the N-(4-isopropylphenyl) group.

    2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide: Lacks the chloro substituent at the 6-position.

    6-chloro-2-(2,4-dimethylphenyl)-N-phenyl-4-quinolinecarboxamide: Lacks the isopropyl group on the phenyl ring.

Uniqueness

6-chloro-2-(2,4-dimethylphenyl)-N-(4-isopropylphenyl)-4-quinolinecarboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds

Properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O/c1-16(2)19-6-9-21(10-7-19)29-27(31)24-15-26(22-11-5-17(3)13-18(22)4)30-25-12-8-20(28)14-23(24)25/h5-16H,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWAPXLQIGOAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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